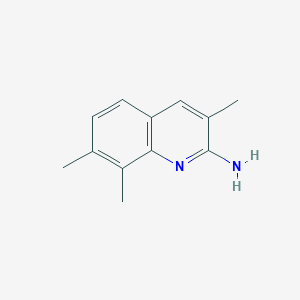
2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- is a synthetic organic compound with the molecular formula C18H16Br2N2O2 It is a derivative of piperazinedione, characterized by the presence of two bromine atoms and two phenylmethyl groups attached to the piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- typically involves the bromination of 2,5-Piperazinedione, 3,6-bis(phenylmethyl)-. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control would be essential to ensure the safety and efficiency of the process.
化学反应分析
Types of Reactions
2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent compound 2,5-Piperazinedione, 3,6-bis(phenylmethyl)-.
Oxidation Reactions: The phenylmethyl groups can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2,5-Piperazinedione, 3,6-bis(phenylmethyl)-.
Oxidation: Formation of benzoic acid derivatives.
科学研究应用
2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding due to its structural features.
Industrial Applications: The compound’s derivatives are investigated for their use as intermediates in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and phenylmethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,5-Piperazinedione, 3,6-bis(phenylmethyl)-: The parent compound without bromine atoms.
2,5-Piperazinedione, 3,6-dichloro-1,4-bis(phenylmethyl)-: A similar compound with chlorine atoms instead of bromine.
2,5-Piperazinedione, 3,6-dimethyl-1,4-bis(phenylmethyl)-: A derivative with methyl groups instead of bromine.
Uniqueness
2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- is unique due to the presence of bromine atoms, which can significantly alter its reactivity and interaction with biological targets compared to its analogs. The bromine atoms can enhance the compound’s electrophilicity, making it more reactive in substitution reactions and potentially increasing its biological activity.
属性
CAS 编号 |
89291-86-1 |
|---|---|
分子式 |
C18H16Br2N2O2 |
分子量 |
452.1 g/mol |
IUPAC 名称 |
1,4-dibenzyl-3,6-dibromopiperazine-2,5-dione |
InChI |
InChI=1S/C18H16Br2N2O2/c19-15-18(24)22(12-14-9-5-2-6-10-14)16(20)17(23)21(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 |
InChI 键 |
KWIMPWDKHCHFER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(C(=O)N(C(C2=O)Br)CC3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide](/img/structure/B14154334.png)
![N'-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14154336.png)
![phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate](/img/structure/B14154347.png)
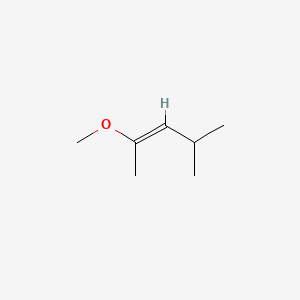
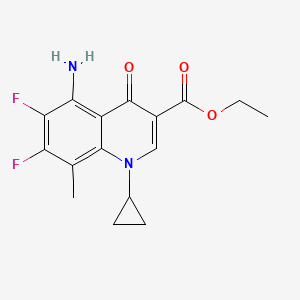
![1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14154378.png)
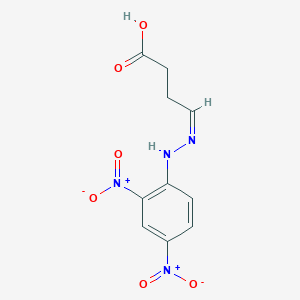
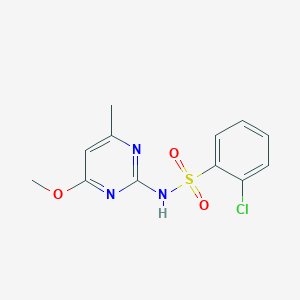
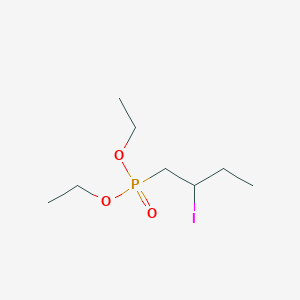
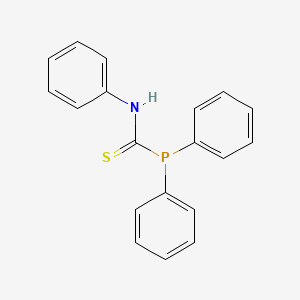
![8-Methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14154407.png)
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14154410.png)
![4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one](/img/structure/B14154418.png)
